Cas no 158581-07-8 (Methyl 4-Methanesulfonyl-2-nitrobenzoate)

Methyl 4-Methanesulfonyl-2-nitrobenzoate is a synthetic organic compound characterized by its functional groups, including a methanesulfonyl moiety and a nitro substituent on an aromatic benzoate framework. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for the synthesis of more complex molecules. Its electron-withdrawing groups enhance reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing heterocyclic systems or modified aromatic structures. The ester group offers further derivatization potential, while the sulfonyl and nitro groups contribute to its stability and selectivity in targeted transformations. Suitable for controlled reactions under standard laboratory conditions.
Methyl 4-Methanesulfonyl-2-nitrobenzoate structure
158581-07-8 structure
Product name:Methyl 4-Methanesulfonyl-2-nitrobenzoate
CAS No:158581-07-8
MF:C9H9NO6S
Molecular Weight:259.23586
MDL:MFCD06204239
CID:1336782
PubChem ID:22621045

Methyl 4-Methanesulfonyl-2-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-(methylsulfonyl)-2-nitro-, methyl ester
    • EN300-213029
    • 158581-07-8
    • methyl 2-nitro-4-methylsulphonylbenzoate
    • methyl 4-methanesulfonyl-2-nitrobenzoate
    • methyl4-methanesulfonyl-2-nitrobenzoate
    • MMFJCNKKCLVQPG-UHFFFAOYSA-N
    • SCHEMBL1017843
    • Methyl 4-methylsulfonyl-2-nitrobenzoate
    • Methyl 4-Methanesulfonyl-2-nitrobenzoate
    • MDL: MFCD06204239
    • インチ: InChI=1S/C9H9NO6S/c1-16-9(11)7-4-3-6(17(2,14)15)5-8(7)10(12)13/h3-5H,1-2H3
    • InChIKey: MMFJCNKKCLVQPG-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]

計算された属性

  • 精确分子量: 259.01507
  • 同位素质量: 259.01505818g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 406
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115Ų
  • XLogP3: 0.9

じっけんとくせい

  • PSA: 103.58

Methyl 4-Methanesulfonyl-2-nitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-213029-10.0g
methyl 4-methanesulfonyl-2-nitrobenzoate
158581-07-8 95%
10g
$2638.0 2023-05-31
TRC
M359120-50mg
Methyl 4-Methanesulfonyl-2-nitrobenzoate
158581-07-8
50mg
$ 160.00 2022-06-03
Enamine
EN300-213029-2.5g
methyl 4-methanesulfonyl-2-nitrobenzoate
158581-07-8 95%
2.5g
$1202.0 2023-09-16
Aaron
AR01BBXS-2.5g
methyl 4-methanesulfonyl-2-nitrobenzoate
158581-07-8 95%
2.5g
$1678.00 2023-12-15
1PlusChem
1P01BBPG-2.5g
methyl 4-methanesulfonyl-2-nitrobenzoate
158581-07-8 95%
2.5g
$1548.00 2024-06-20
1PlusChem
1P01BBPG-50mg
methyl 4-methanesulfonyl-2-nitrobenzoate
158581-07-8 95%
50mg
$185.00 2025-03-19
1PlusChem
1P01BBPG-5g
methyl 4-methanesulfonyl-2-nitrobenzoate
158581-07-8 95%
5g
$2261.00 2023-12-20
A2B Chem LLC
AW07204-500mg
methyl 4-methanesulfonyl-2-nitrobenzoate
158581-07-8 95%
500mg
$541.00 2024-04-20
A2B Chem LLC
AW07204-2.5g
methyl 4-methanesulfonyl-2-nitrobenzoate
158581-07-8 95%
2.5g
$1301.00 2024-04-20
Enamine
EN300-213029-0.1g
methyl 4-methanesulfonyl-2-nitrobenzoate
158581-07-8 95%
0.1g
$202.0 2023-09-16

Methyl 4-Methanesulfonyl-2-nitrobenzoate 関連文献

Methyl 4-Methanesulfonyl-2-nitrobenzoateに関する追加情報

Methyl 4-Methanesulfonyl-2-nitrobenzoate (CAS No. 158581-07-8): An Overview

Methyl 4-Methanesulfonyl-2-nitrobenzoate (CAS No. 158581-07-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. This article provides a comprehensive overview of Methyl 4-Methanesulfonyl-2-nitrobenzoate, including its chemical properties, synthesis methods, and potential biological activities.

Chemical Structure and Properties

Methyl 4-Methanesulfonyl-2-nitrobenzoate is a derivative of benzoic acid with a methanesulfonyl group and a nitro group substituting at the 4- and 2-positions, respectively. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The compound is typically a white crystalline solid with a molecular weight of 263.30 g/mol. It is soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water.

The stability of Methyl 4-Methanesulfonyl-2-nitrobenzoate is influenced by its functional groups. The nitro group can undergo reduction to form amino derivatives, while the methanesulfonyl group can be hydrolyzed to form the corresponding sulfonic acid. These transformations are important for understanding the compound's behavior in different chemical environments and its potential for further derivatization.

Synthesis Methods

The synthesis of Methyl 4-Methanesulfonyl-2-nitrobenzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-methanesulfonyl-2-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction proceeds via the formation of an acyl chloride intermediate, which then reacts with methanol to form the desired ester.

Another approach involves the direct methylation of 4-methanesulfonyl-2-nitrobenzoic acid using methyl iodide and a base such as potassium carbonate or sodium hydride. This method is often preferred for its simplicity and high yield. However, it requires careful control of reaction conditions to avoid side reactions and ensure product purity.

Biological Activities and Applications

Methyl 4-Methanesulfonyl-2-nitrobenzoate has been investigated for its potential biological activities, particularly in the context of drug discovery and development. Recent studies have highlighted its anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that Methyl 4-Methanesulfonyl-2-nitrobenzoate could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, Methyl 4-Methanesulfonyl-2-nitrobenzoate has shown promise as an antiproliferative agent against various cancer cell lines. Research has demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways. These findings open up new avenues for exploring the compound's potential in cancer therapy.

Current Research Trends

The ongoing research on Methyl 4-Methanesulfonyl-2-nitrobenzoate reflects its growing importance in medicinal chemistry. Recent studies have focused on optimizing its pharmacological properties through structural modifications and evaluating its efficacy in preclinical models. For instance, researchers have explored the effects of substituting different functional groups at various positions on the benzoic acid scaffold to enhance its potency and selectivity.

In parallel, efforts are being made to develop more efficient synthetic routes for large-scale production of Methyl 4-Methanesulfonyl-2-nitrobenzoate. Green chemistry principles are being applied to minimize environmental impact and improve sustainability. These advancements are crucial for translating laboratory findings into practical applications in healthcare.

Conclusion

Methyl 4-Methanesulfonyl-2-nitrobenzoate (CAS No. 158581-07-8) is a promising organic compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable properties that make it suitable for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its biological activities and potential uses, positioning it as a key player in the quest for innovative treatments for inflammatory diseases and cancer.

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